(S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide
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Overview
Description
(S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide is a chiral compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of a suitable pyrrolidine precursor with isopropylamine and acetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production methods for (S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
(S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
®-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide: The enantiomer of the compound, which may have different biological activities.
N-Isopropyl-N-(pyrrolidin-3-yl)acetamide: The racemic mixture containing both enantiomers.
N-(Pyrrolidin-3-yl)acetamide: A similar compound lacking the isopropyl group.
Uniqueness
(S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide is unique due to its chiral nature, which can result in specific interactions with biological targets that are not observed with its racemic mixture or other similar compounds. This specificity can lead to enhanced therapeutic effects and reduced side effects .
Biological Activity
(S)-N-Isopropyl-N-(pyrrolidin-3-yl)acetamide, a compound featuring a pyrrolidine moiety, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C9H18N2O, with a molecular weight of approximately 170.25 g/mol. Its structure includes a pyrrolidine ring, which is significant in its interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C9H18N2O |
Molecular Weight | 170.25 g/mol |
Functional Groups | Pyrrolidine, Acetamide |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyrrolidine ring enhances binding affinity to these targets, influencing various cellular processes. Notably, it has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in exosome secretion and inflammation pathways .
Therapeutic Applications
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may function as a selective serotonin reuptake inhibitor (SSRI), potentially useful in treating depression and anxiety disorders by enhancing serotonin levels in the synaptic cleft .
- Anticancer Activity : Research indicates potential anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives of related compounds have shown cytotoxic effects in cancer cell lines .
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus, indicating potential applications in treating bacterial infections .
Case Studies
- Inhibition of nSMase2 : A study highlighted the efficacy of this compound as an nSMase2 inhibitor, showing significant inhibition of exosome release in vivo, which is crucial for neurological conditions like Alzheimer's disease .
- Antidepressant Effects : In animal models, compounds similar to this compound have shown promise in reversing cognitive impairments associated with chronic stress .
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its pharmacokinetic properties while maintaining its biological efficacy. The following table summarizes key findings from various studies:
Properties
IUPAC Name |
N-propan-2-yl-N-[(3S)-pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)11(8(3)12)9-4-5-10-6-9/h7,9-10H,4-6H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKFLVPWCOHKDV-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCNC1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCNC1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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